Ethyl 2-(o-tolyloxy)benzoate
Description
Ethyl 2-(o-tolyloxy)benzoate is an ester derivative of benzoic acid featuring an o-tolyloxy (2-methylphenoxy) substituent at the 2-position of the benzene ring. Such methods likely extend to this compound, leveraging reagents like iodonium salts or acid catalysts .
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
ethyl 2-(2-methylphenoxy)benzoate |
InChI |
InChI=1S/C16H16O3/c1-3-18-16(17)13-9-5-7-11-15(13)19-14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3 |
InChI Key |
MFJSONAPWGITKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(o-tolyloxy)benzoate can be synthesized through the esterification of 2-(o-tolyloxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of modified clay as a solid acid catalyst can improve the conversion rate and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(o-tolyloxy)benzoate undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Hydrolysis: 2-(o-tolyloxy)benzoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethyl 2-(o-tolyloxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(o-tolyloxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural and Electronic Features
The substituent’s position, electronic nature, and steric bulk differentiate Ethyl 2-(o-tolyloxy)benzoate from other benzoate esters:
- Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃): A methoxy group at the 2-position provides moderate electron-donating effects but lacks the steric bulk of o-tolyloxy. This results in higher solubility in polar solvents like ethanol .
- Ethyl 4-(dimethylamino)benzoate (C₁₁H₁₅NO₂): The dimethylamino group at the 4-position is strongly electron-donating, enhancing reactivity in photopolymerization applications (e.g., resin cements) .
Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
